molecular formula C10H18O B13324700 1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde

1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde

Cat. No.: B13324700
M. Wt: 154.25 g/mol
InChI Key: HLHGAOXRDQKHBJ-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₈O It is a cyclopropane derivative featuring a 3,3-dimethylbutyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group transformations to introduce the aldehyde group. One common method involves the reaction of 3,3-dimethylbutylmagnesium bromide with cyclopropanecarboxaldehyde under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.

Major Products Formed

    Oxidation: 1-(3,3-Dimethylbutyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(3,3-Dimethylbutyl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the reagents used.

Scientific Research Applications

1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Dimethylbutyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-[(3,3-Dimethylbutyl)carbamoyl]cyclopropane-1-carboxylic acid: Contains a carbamoyl group in addition to the carboxylic acid group.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(3,3-dimethylbutyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-9(2,3)4-5-10(8-11)6-7-10/h8H,4-7H2,1-3H3

InChI Key

HLHGAOXRDQKHBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1(CC1)C=O

Origin of Product

United States

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